Functional Selectivity Profile: SL651498 vs. Non-Selective Benzodiazepine Full Agonists at Recombinant GABAA Receptors
SL651498 exhibits a functionally selective efficacy profile that is quantitatively distinct from nonselective benzodiazepine full agonists such as diazepam. SL651498 acts as a full agonist at recombinant rat GABAA receptors containing α2 and α3 subunits, but as a partial agonist at receptors expressing α1 and α5 subunits [1]. In contrast, diazepam functions as a nonselective full agonist across all four receptor subtypes [2]. This differential intrinsic efficacy at α1-containing receptors—partial agonism versus full agonism—is the mechanistic basis for SL651498's reduced sedative and ataxic liability.
| Evidence Dimension | Intrinsic efficacy at recombinant GABAA receptor subtypes |
|---|---|
| Target Compound Data | Full agonist (α2, α3); Partial agonist (α1, α5) |
| Comparator Or Baseline | Diazepam: Full agonist (α1, α2, α3, α5) |
| Quantified Difference | Qualitative difference in agonist class at α1 and α5 subtypes (full vs. partial) |
| Conditions | Recombinant rat GABAA receptors expressed in Xenopus oocytes; electrophysiological recording |
Why This Matters
This functional selectivity enables anxiolytic efficacy via α2/α3 receptors while avoiding full activation of α1 receptors that mediate sedation and motor impairment.
- [1] Griebel G, Perrault G, Simiand J, Cohen C, Granger P, Decobert M, Françon D, Avenet P, Depoortere H, Tan S, Oblin A, Schoemaker H, Evanno Y, Sevrin M, George P, Scatton B. SL651498: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors. J Pharmacol Exp Ther. 2001 Aug;298(2):753-68. View Source
- [2] Rudolph U, Crestani F, Benke D, Brünig I, Benson JA, Fritschy JM, Martin JR, Bluethmann H, Möhler H. Benzodiazepine actions mediated by specific gamma-aminobutyric acid(A) receptor subtypes. Nature. 1999 Oct 21;401(6755):796-800. View Source
